Methyl 2,2,2-trifluoroethyl oxalate

Descripción general

Descripción

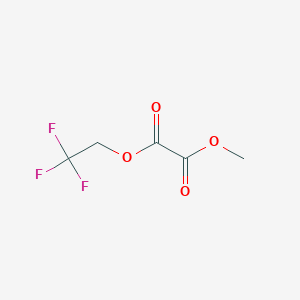

“Methyl 2,2,2-trifluoroethyl oxalate” is a chemical compound with the CAS Number: 1803562-29-9 . It has a molecular weight of 186.09 and its IUPAC name is methyl (2,2,2-trifluoroethyl) oxalate .

Synthesis Analysis

A simple parallel synthesis approach to unsymmetrical N1,N2-substituted aliphatic oxamides using methyl (2,2,2-trifluoroethyl) oxalate and bis(2,2,2-trifluoroethyl) oxalate was developed . The method was validated on a 52-membered set of the oxamides, derived mainly from hindered primary and secondary aliphatic amines .Molecular Structure Analysis

The InChI code for “Methyl 2,2,2-trifluoroethyl oxalate” is 1S/C5H5F3O4/c1-11-3(9)4(10)12-2-5(6,7)8/h2H2,1H3 . The InChI key is QSNCGGSHECUXPJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Methyl 2,2,2-trifluoroethyl oxalate” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Aliphatic Oxamides

Methyl 2,2,2-trifluoroethyl oxalate has been employed in the parallel synthesis of hindered aliphatic oxamides. This method, involving both methyl (2,2,2-trifluoroethyl) oxalate and bis(2,2,2-trifluoroethyl) oxalate, has been validated on a diverse set of oxamides derived from primary and secondary aliphatic amines, showcasing moderate yields and high overall success rates (Bogolubsky et al., 2016).

Electrochemical Capacitor Electrolytes

In the domain of electrochemical capacitors, certain fluorinated additives including methyl (2,2,2-trifluoroethyl) oxalate have been investigated to enhance stability at higher voltages. This research is pivotal in advancing the operating limits of supercapacitors, thereby improving their compatibility with lithium-ion battery cells for hybrid configurations (Krause et al., 2021).

Lithium-Ion Battery Electrolytes

The compound plays a role in developing safer electrolytes for lithium-ion batteries. In a mixture with propylene carbonate and tris(2,2,2-trifluoroethyl)phosphate, it contributes to non-flammable characteristics and enhances compatibility with graphite anodes, showing potential for practical applications in battery technology (Gu et al., 2020).

Solid Electrolyte Interphase Film Analysis

Methyl 2,2,2-trifluoroethyl oxalate is significant in the analysis of solid electrolyte interphase (SEI) films in lithium-ion batteries. Studies have utilized this compound in electrolytes to understand the nature and composition of SEI films, which is crucial for improving battery performance and durability (Li et al., 2012).

Photoreduction Studies

This compound has been used in photoreduction studies, specifically in the investigation of the photolysis of crystal violet oxalate in various solutions and films. Such research enhances our understanding of photoreduction mechanisms and has applications in photochemistry (Leaver, 1972).

Chemiluminescent Analysis

Methyl 2,2,2-trifluoroethyl oxalate is instrumental in chemiluminescent analysis, such as in the development of a regenerable chemiluminescent polymer for chemical analysis. This innovative approach offers environmental and cost benefits by reusing the active compound (Lowry et al., 2004).

Green Chemistry Applications

In green chemistry, a new oxalate ester derived from methyl salicylate has been synthesized as a replacement for typical halogenated oxalate esters used in chemiluminescence demonstrations, demonstrating the compound's versatility and environmentally friendly applications (Cambrea et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

1-O-methyl 2-O-(2,2,2-trifluoroethyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O4/c1-11-3(9)4(10)12-2-5(6,7)8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNCGGSHECUXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2,2-trifluoroethyl oxalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B1382837.png)

![1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride](/img/structure/B1382838.png)

![{1-[Benzyl(methyl)amino]cyclobutyl}methanol](/img/structure/B1382843.png)

![2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1382853.png)